molecular formula C21H22F3N3O3 B6500811 3-{[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-1-[2-(trifluoromethyl)phenyl]urea CAS No. 954696-50-5

3-{[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-1-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B6500811
CAS No.: 954696-50-5
M. Wt: 421.4 g/mol
InChI Key: GCHSLIWTHWXTAC-UHFFFAOYSA-N
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Description

"3-{[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-1-[2-(trifluoromethyl)phenyl]urea" is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound typically involves multi-step organic synthesis. One common route starts with the synthesis of the pyrrolidinone core, followed by the introduction of the ethoxyphenyl and trifluoromethylphenyl groups through nucleophilic substitution and condensation reactions. Key intermediates are often purified using column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production process can be scaled up using continuous flow reactors to optimize reaction conditions, such as temperature, pressure, and reaction time. Solvents and reagents are selected to ensure high yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxo derivatives.

  • Reduction: : Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the corresponding alcohols or amines.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Reagents such as halogenating agents (e.g., bromine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride) are commonly used. Reactions are usually conducted under controlled temperatures, ranging from -78°C to 150°C, depending on the specific transformation.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, amines, and substituted aromatic compounds, each varying depending on the reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, the compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of pharmacologically active compounds and advanced materials.

Biology and Medicine

In biological and medical research, the compound is investigated for its potential therapeutic effects. It may act as an enzyme inhibitor or modulator, providing insights into disease mechanisms and paving the way for the development of new drugs.

Industry

Industrially, the compound is used in the formulation of specialty chemicals, such as polymers and agrochemicals. Its unique functional groups allow for the development of materials with specific properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl and trifluoromethylphenyl groups may facilitate binding to these targets through hydrophobic and electronic interactions. The urea moiety can form hydrogen bonds, contributing to the overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to "3-{[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-1-[2-(trifluoromethyl)phenyl]urea" include those with analogous functional groups, such as:

  • 3-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-1-[2-(trifluoromethyl)phenyl]urea

  • 3-{[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-1-[2-(methyl)phenyl]urea

Uniqueness

The unique combination of ethoxyphenyl, trifluoromethylphenyl, and urea functional groups distinguishes this compound from its analogs

Properties

IUPAC Name

1-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3O3/c1-2-30-16-9-7-15(8-10-16)27-13-14(11-19(27)28)12-25-20(29)26-18-6-4-3-5-17(18)21(22,23)24/h3-10,14H,2,11-13H2,1H3,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHSLIWTHWXTAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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